molecular formula C18H30N2O2 B12669223 Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide CAS No. 79720-24-4

Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide

Cat. No.: B12669223
CAS No.: 79720-24-4
M. Wt: 306.4 g/mol
InChI Key: WWHKCKYSXZTSEP-UHFFFAOYSA-N
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Description

Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide (CAS 79720-24-4) is a bicyclic compound featuring a hexahydrophthalimide core substituted with a methyl group and a 2,2,6,6-tetramethyl-4-piperidyl moiety. Its structure combines the hydrogenated phthalimide framework with a sterically hindered piperidine derivative, which imparts unique physicochemical properties. The compound is commercially available and has applications in polymer stabilization and organic synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79720-24-4

Molecular Formula

C18H30N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

5-methyl-2-(2,2,6,6-tetramethylpiperidin-4-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C18H30N2O2/c1-11-6-7-13-14(8-11)16(22)20(15(13)21)12-9-17(2,3)19-18(4,5)10-12/h11-14,19H,6-10H2,1-5H3

InChI Key

WWHKCKYSXZTSEP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3CC(NC(C3)(C)C)(C)C

Origin of Product

United States

Preparation Methods

Key Steps:

  • Formation of Phthalimide Core :

    • The phthalimide backbone is synthesized using cyclization reactions involving phthalic anhydride and amines.
    • Catalysts such as copper salts (e.g., CuCl or Cu(OAc)₂) are often employed to enhance yield and selectivity.
  • Substitution with Piperidine Derivative :

    • Piperidine derivatives containing methyl groups at the 2, 2, 6, and 6 positions are introduced through nucleophilic substitution or condensation reactions.
    • The bulky substituents contribute to steric hindrance and stability.

Detailed Synthetic Routes

Route A: Copper-Catalyzed Cyclization

This method utilizes copper catalysts to facilitate the formation of phthalimides from precursors such as halobenzoic acids and amines.

Steps :

  • Cyanation of halobenzoic acid using TMSCN (trimethylsilyl cyanide) under copper catalysis.
  • Intramolecular nucleophilic addition followed by hydrolysis to form phthalic anhydride.
  • Reaction with substituted piperidine to yield the final product.

Advantages :

  • High yield.
  • Use of green solvents like water.
  • Avoidance of toxic reagents such as CO gas.

Route B: Palladium-Catalyzed Functionalization

Palladium catalysts enable direct functionalization of benzamides with phenyl formate to produce phthalimides.

Steps :

  • Oxidative addition of Pd(0) to iodobenzamide to form an aryl-palladium intermediate.
  • Reaction with phenyl formate generates acyl-palladium species.
  • Intramolecular annulation produces the phthalimide core, which is then reacted with piperidine derivatives.

Advantages :

  • Solvent-free conditions for some steps.
  • Efficient catalytic cycle.

Route C: Direct Condensation

This simpler approach involves direct condensation between phthalic anhydride and piperidine derivatives under acidic or basic conditions.

Steps :

  • Heating phthalic anhydride with the substituted piperidine in a solvent like toluene or DMF (dimethylformamide).
  • Removal of water by azeotropic distillation ensures completion of the reaction.

Comparison of Methods

Method Catalyst/Conditions Advantages Disadvantages
Copper-Catalyzed Cyclization CuCl/TMSCN Green solvent; high yield Requires multiple steps
Palladium-Catalyzed Functionalization Pd(0)/Phenyl Formate Solvent-free; efficient Expensive catalyst
Direct Condensation Acid/Base; Heat Simple setup Lower selectivity

Key Notes and Observations

  • Steric Hindrance : The tetramethyl substitutions on the piperidine ring significantly influence reactivity and stability during synthesis.
  • Catalyst Selection : Transition metal catalysts (e.g., copper or palladium) are critical for achieving high yields and selectivity in functionalization reactions.
  • Environmental Considerations : Green solvents such as water are preferred in modern synthetic approaches to minimize environmental impact.

Data Table: Molecular Properties

Property Value
Molecular Formula C18H30N2O2
Molecular Weight 306.44 g/mol
Functional Groups Phthalimide; Piperidine
CAS Number 79720-24-4

Chemical Reactions Analysis

Types of Reactions

Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Stabilization in Polymer Chemistry

One of the primary applications of hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide is as a hindered amine light stabilizer (HALS) in polymer formulations. HALS are known for their ability to absorb UV radiation and dissipate it as harmless heat, thereby preventing photodegradation of polymers.

Case Study: Polymeric Materials

A study highlighted the effectiveness of this compound in enhancing the light stability of various synthetic polymers:

  • Polyethylene : Used to improve resistance against UV-induced degradation.
  • Polypropylene : Demonstrated significant improvements in longevity when treated with this stabilizer.

The compound's mechanism involves the formation of stable free radicals that inhibit the degradation process caused by UV exposure .

Applications in Adhesives and Sealants

This compound is also utilized in the production of adhesives and sealants. Its inclusion helps to enhance the thermal stability and longevity of these products under various environmental conditions.

Commercial Use Cases

  • Construction Industry : Used in sealants for building materials to ensure durability.
  • Automotive Industry : Incorporated into adhesives for vehicle assembly to withstand harsh weather conditions.

Safety and Toxicology Studies

Research has indicated that this compound exhibits low acute toxicity levels. In animal studies, it was found that:

  • The median lethal dose (LD50) was 3700 mg/kg bw when administered orally .

This low toxicity profile supports its use in consumer products such as coatings and adhesives without significant health risks.

Environmental Impact Assessments

Various assessments have been conducted to evaluate the environmental impact of this compound. The findings suggest that it does not pose significant risks to human health or the environment when used within recommended concentrations .

Summary Table of Applications

Application AreaSpecific UsesBenefits
Polymer ChemistryLight stabilizer for polyethylene and polypropyleneEnhances UV resistance and longevity
AdhesivesSealants for construction and automotiveImproves thermal stability
SafetyLow acute toxicitySafe for consumer product applications
Environmental ImpactMinimal risk assessmentsSupports sustainable product development

Mechanism of Action

The mechanism of action of Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on proteins, altering their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) 3-Chloro-N-phenyl-phthalimide
  • Structure : A phthalimide derivative with a phenyl group at the N-position and a chlorine substituent at the 3-position (Fig. 1, ).
  • Key Differences: The chlorine atom enhances electrophilicity, making it reactive in polymerization reactions (e.g., synthesis of polyimide monomers). Unlike the target compound, it lacks the hydrogenated phthalimide core and the tetramethylpiperidyl group, limiting its steric hindrance and thermal stability.
  • Applications : Primarily used in polyimide synthesis, whereas the target compound’s hindered piperidyl group favors stabilization roles .
b) 1,2,5,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide
  • Structure : Partially hydrogenated phthalimide with a tetramethylpiperidyl group.
  • Key Differences: The tetrahydro structure (vs. Applications in stabilization may differ due to reduced conformational flexibility .

Functional Group Analogues in Stabilizers and Catalysts

a) 2,2,6,6-Tetramethyl-4-piperidyl methacrylate (TMPM)
  • Structure : Methacrylate ester with a tetramethylpiperidyl group.
  • Key Differences :
    • The methacrylate group enables polymerization, unlike the phthalimide core.
    • Used in synthesizing disulfide-based stabilizers (e.g., bis(TMPM) disulfide), highlighting the versatility of tetramethylpiperidyl groups in polymer chemistry .
b) TEMPO and PINO Radicals
  • Structure: TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) and PINO (phthalimide-N-oxyl) are N-oxyl catalysts.
  • Key Differences: The target compound lacks the N-oxyl group critical for redox-mediated catalysis.

Commercial Stabilizers and Derivatives

a) Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
  • Structure : Diester of sebacic acid with two tetramethylpiperidyl groups.
  • Key Differences :
    • The absence of the phthalimide ring reduces aromaticity, impacting UV stability.
    • Both compounds serve as light stabilizers, but the target compound’s hydrogenated core may enhance compatibility with hydrophobic polymers .
b) Block Oligomers with Tetramethylpiperidyl Groups
  • Structure : Oligomers functionalized with 1-hydrocarbyloxy-2,2,6,6-tetramethyl-4-piperidyl groups.
  • Key Differences: Oligomeric structures provide higher molecular weight and durability in stabilization. The target compound’s monomeric structure offers easier synthesis and blending in formulations .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Primary Applications
Hexahydro-4-methyl-N-(TM-piperidyl)phthalimide Hexahydrophthalimide Methyl, tetramethylpiperidyl Polymer stabilization
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl Polyimide monomer synthesis
Bis(TMPM) disulfide Methacrylate Tetramethylpiperidyl, disulfide Radical scavenger in polymers
TEMPO Piperidine Tetramethyl, N-oxyl Electrochemical catalysis

Table 2: Thermal and Solubility Properties

Compound Thermal Stability (°C) Solubility (Common Solvents)
Hexahydro-4-methyl-N-(TM-piperidyl)phthalimide >200 (decomp.) DCM, THF, toluene
3-Chloro-N-phenyl-phthalimide 180–200 DMF, chloroform
Bis(TMPM) disulfide 220–240 MeTHF, ethyl acetate

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via imine formation between phorone and ammonia, followed by functionalization steps. Key derivatives like bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate are prepared through esterification or copolymerization . Reaction temperature (25–60°C) and stoichiometric ratios (e.g., 1:1.2 for phorone:ammonia) critically affect yield. Purification via recrystallization or column chromatography (using petroleum ether/DCM gradients) ensures >95% purity .

Q. What analytical techniques are most effective for characterizing structural and thermal stability?

  • Methodological Answer : Use HPLC with temperature programming (e.g., 30–200°C at 10°C/min) and UV detection (λ = 254 nm) for purity analysis . NMR (¹H/¹³C) confirms stereochemistry, particularly for the tetramethyl-piperidyl moiety. Thermal gravimetric analysis (TGA) under nitrogen (10°C/min) reveals decomposition temperatures (>250°C), relevant for polymer applications .

Q. How does the compound act as a hindered amine light stabilizer (HALS), and what experimental models validate its mechanism?

  • Methodological Answer : The tetramethyl-piperidyl group scavenges free radicals via the Denisov cycle. Validate using ESR spectroscopy to detect nitroxyl radicals under UV irradiation. Accelerated aging tests (e.g., QUV weathering chambers at 340 nm, 60°C) quantify stabilization efficiency in polyolefins, measured via carbonyl index (FTIR) .

Advanced Research Questions

Q. How do variations in substituents (e.g., methyl vs. ethyl groups) impact the compound’s stabilizing efficiency in polymer matrices?

  • Methodological Answer : Compare derivatives (e.g., bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate vs. pentamethyl analogs) using molecular dynamics simulations (e.g., Gaussian09) to assess steric effects. Experimental validation via melt-blending into polyethylene (1–3 wt%) and monitoring tensile strength retention after 500 h UV exposure .

Q. What conflicting data exist regarding the compound’s environmental persistence, and how can these contradictions be resolved?

  • Methodological Answer : Discrepancies in bioaccumulation potential (e.g., log Kow = 4.2 vs. 5.8) arise from varying experimental models. Resolve via OECD 307 guideline tests (soil half-life) and QSAR modeling (EPI Suite) to harmonize data. Cross-reference with ECHA dossiers for regulatory compliance .

Q. What degradation products form under thermal/UV stress, and how are they identified?

  • Methodological Answer : Pyrolysis-GC/MS (600°C, He atmosphere) identifies sebacic acid and 2,2,6,6-tetramethyl-4-piperidinol as primary breakdown products. LC-HRMS (Q-TOF, ESI+) detects trace morpholine derivatives in aged polypropylene films, requiring toxicity assessments per EFSA guidelines .

Key Research Challenges

  • Stability-activity trade-offs : Higher thermal stability (e.g., methyl substitution) may reduce radical scavenging efficiency due to steric hindrance .
  • Toxicity data gaps : Limited in vivo studies on degradation products (e.g., morpholine derivatives) necessitate OECD 453-compliant carcinogenicity assays .

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